molecular formula C12H15NOS B5790094 4-[(4-methylphenyl)carbonothioyl]morpholine CAS No. 61750-20-7

4-[(4-methylphenyl)carbonothioyl]morpholine

Cat. No. B5790094
CAS RN: 61750-20-7
M. Wt: 221.32 g/mol
InChI Key: CSDQNGYAOFDELC-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)carbonothioyl]morpholine, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thioamides and has been studied extensively for its ability to induce Parkinson's disease-like symptoms in animals. The purpose of

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)carbonothioyl]morpholine involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B). MPP+ is a toxic compound that selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. The exact mechanism by which MPP+ causes neuronal death is not fully understood, but it is believed to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-methylphenyl)carbonothioyl]morpholine are well documented. 4-[(4-methylphenyl)carbonothioyl]morpholine exposure leads to a decrease in dopamine levels in the brain, which is responsible for the Parkinson's disease-like symptoms observed in animals. In addition, 4-[(4-methylphenyl)carbonothioyl]morpholine exposure has been shown to cause oxidative stress, mitochondrial dysfunction, and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-methylphenyl)carbonothioyl]morpholine in lab experiments include its ability to selectively target dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This makes 4-[(4-methylphenyl)carbonothioyl]morpholine an ideal compound for studying Parkinson's disease. However, the limitations of using 4-[(4-methylphenyl)carbonothioyl]morpholine in lab experiments include its toxicity, which can pose a risk to researchers, and its ability to induce Parkinson's disease-like symptoms in animals, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research related to 4-[(4-methylphenyl)carbonothioyl]morpholine. One area of interest is the development of new compounds that can selectively target dopaminergic neurons without causing the toxic effects associated with 4-[(4-methylphenyl)carbonothioyl]morpholine. Another area of interest is the development of new therapies for Parkinson's disease that can target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Finally, there is a need for further research into the biochemical and physiological effects of 4-[(4-methylphenyl)carbonothioyl]morpholine, particularly with regard to its effects on inflammation and oxidative stress in the brain.
Conclusion
In conclusion, 4-[(4-methylphenyl)carbonothioyl]morpholine is a chemical compound that has been widely used in scientific research to study Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. While 4-[(4-methylphenyl)carbonothioyl]morpholine has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animals, it also has limitations, including its toxicity. Future research directions for 4-[(4-methylphenyl)carbonothioyl]morpholine include the development of new compounds and therapies for Parkinson's disease, as well as further research into its biochemical and physiological effects.

Synthesis Methods

4-[(4-methylphenyl)carbonothioyl]morpholine is synthesized by reacting 4-methylthioaniline with carbon disulfide to form 4-methylthio-N-(4-methylphenyl)thioformamide. This intermediate is then reacted with morpholine to produce 4-[(4-methylphenyl)carbonothioyl]morpholine. The synthesis of 4-[(4-methylphenyl)carbonothioyl]morpholine is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

4-[(4-methylphenyl)carbonothioyl]morpholine has been used extensively in scientific research to study Parkinson's disease. This chemical compound is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This depletion of dopamine is responsible for the Parkinson's disease-like symptoms observed in animals that have been exposed to 4-[(4-methylphenyl)carbonothioyl]morpholine.

properties

IUPAC Name

(4-methylphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-10-2-4-11(5-3-10)12(15)13-6-8-14-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQNGYAOFDELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358059
Record name STK221455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61750-20-7
Record name STK221455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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